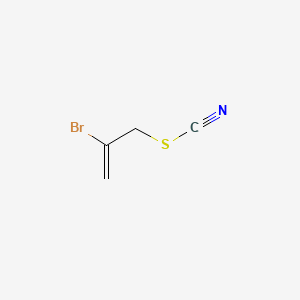

Thiocyanic acid, 2-bromoallyl ester

Description

Overview of Thiocyanates and Thiocyanic Acid Esters in Organic Chemistry

Thiocyanates are organic compounds that feature the thiocyanate (B1210189) functional group (-SCN). wikipedia.orgnih.gov This group is composed of a sulfur atom single-bonded to an organic moiety and a carbon atom, which is in turn triple-bonded to a nitrogen atom (R-S-C≡N). wikipedia.orgwikipedia.org Thiocyanic acid (HSCN) is the parent compound, and its esters are known as organic thiocyanates. wikipedia.org These compounds are isomeric with isothiocyanates (R-N=C=S), and the thiocyanate ion ([SCN]⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. acs.orgnih.gov

In organic synthesis, thiocyanates are valuable intermediates. researchgate.netrsc.org They can be converted into a variety of other sulfur-containing functional groups, such as thiols, thioethers, and thiocarbamates. researchgate.net The thiocyanate group is found in some natural products and has been incorporated into molecules with biological activity. nih.gov The synthesis of organic thiocyanates can be achieved through several methods, most commonly via the reaction of an alkyl halide with an alkali metal thiocyanate. wikipedia.org

Significance of Allylic and Halogenated Functionalities in Chemical Reactivity and Synthesis

The structure of Thiocyanic acid, 2-bromoallyl ester contains two important functionalities that significantly influence its reactivity: an allylic group and a halogen atom.

The allylic group (CH₂=CH-CH₂-) imparts unique reactivity due to the presence of a double bond adjacent to a saturated carbon. This arrangement leads to enhanced stability of intermediates such as carbocations, carbanions, and radicals through resonance delocalization. This stability makes the allylic position a reactive site for various transformations. For instance, allylic thiocyanates can undergo isomerization to the more thermodynamically stable allyl isothiocyanates. wikipedia.orgacs.org

The presence of a halogen atom , in this case, bromine, further enhances the synthetic utility of the molecule. Halogenated organic compounds are crucial in synthetic chemistry as the halogen can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The bromine atom in the 2-position of the allyl group makes this compound a precursor for various chemical transformations. For instance, related N-(2-bromoalk-2-enyl)thioamides undergo intramolecular cyclization to form thiazoles. tandfonline.com

Historical Development of Thiocyanate Ester Chemistry

The history of thiocyanate chemistry dates back to the early 19th century. The thiocyanate ion itself was first prepared and isolated in 1809. nih.gov The synthesis of mercury(II) thiocyanate was reported in 1821 by Jöns Jacob Berzelius. epo.org The rearrangement of allyl thiocyanate to allyl isothiocyanate was first observed in 1875, which was a foundational discovery in understanding the relative stability of these isomeric compounds. acs.org The development of synthetic methods for aryl thiocyanates, such as the Sandmeyer reaction involving diazonium salts and copper(I) thiocyanate, further expanded the scope of thiocyanate chemistry. wikipedia.org Over the years, research has continued to uncover new synthetic methodologies and applications for this versatile class of compounds. rsc.org

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 2-bromoprop-2-enyl thiocyanate chemicalregister.com |

| Synonyms | This compound; 2-Bromoallyl thiocyanate rsc.org |

| CAS Number | 102367-26-0 rsc.org |

| Molecular Formula | C₄H₄BrNS rsc.org |

| Molecular Weight | 178.05 g/mol |

Structure

3D Structure

Properties

CAS No. |

102367-26-0 |

|---|---|

Molecular Formula |

C4H4BrNS |

Molecular Weight |

178.05 g/mol |

IUPAC Name |

2-bromoprop-2-enyl thiocyanate |

InChI |

InChI=1S/C4H4BrNS/c1-4(5)2-7-3-6/h1-2H2 |

InChI Key |

OJJNOLPRJFBIHN-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CSC#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for Thiocyanic Acid, 2 Bromoallyl Ester

Strategies for Carbon-Sulfur Bond Formation in Thiocyanates

The formation of the C-S bond is the cornerstone of synthesizing organic thiocyanates. rsc.org These compounds are valuable synthetic intermediates that provide access to a wide array of sulfur-containing molecules. researchgate.netmdpi.com The primary methods for creating the thiocyanate (B1210189) group in the target molecule involve nucleophilic attack by the thiocyanate anion or direct conversion of an alcohol.

One of the most direct and widely used methods for synthesizing alkyl thiocyanates is the nucleophilic substitution reaction between an alkyl halide and an alkali metal thiocyanate. wikipedia.org In the context of Thiocyanic acid, 2-bromoallyl ester, this typically involves the reaction of a 2-bromoallyl halide, such as 2,3-dibromoprop-1-ene, with a thiocyanate salt.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing a halide ion from the substrate. rsc.orglibretexts.org

General Reaction Scheme: CH₂=C(Br)CH₂-X + M-SCN → CH₂=C(Br)CH₂-SCN + M-X (where X = Cl, Br, I and M = Na, K, NH₄)

The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972), or alcohols like ethanol, commonly employed to dissolve the reactants. wikipedia.org The reaction often requires heating under reflux to proceed at a practical rate. libretexts.org A significant consideration in this synthesis is the ambident nature of the thiocyanate nucleophile, which can attack via the sulfur atom to yield the desired thiocyanate or via the nitrogen atom to form an isothiocyanate (R-NCS) byproduct. wikipedia.orgresearchgate.net For primary halides like 2-bromoallyl halides, attack at the more nucleophilic sulfur atom is generally favored, leading primarily to the thiocyanate product. researchgate.net

| Substrate | Reagent | Solvent | Conditions | Product | Notes |

| Alkyl Halide | KSCN | Ethanol | Reflux | Alkyl Thiocyanate | Common lab-scale synthesis. wikipedia.org |

| Alkyl Halide | NaSCN | Aqueous Media | Microwave | Alkyl Thiocyanate | Rapid and efficient method. organic-chemistry.org |

| Benzyl Halide | Phosphonium Thiocyanate | Nonpolar Solvent | Varies | Benzyl Thiocyanate | Exchange reaction mechanism. rsc.org |

While direct esterification with Thiocyanic acid (HSCN) is not a common route due to the acid's instability, wikipedia.org analogous methods that convert an alcohol directly to a thiocyanate serve a similar purpose. These "one-pot" procedures are highly efficient as they bypass the need to first convert the alcohol to a leaving group, such as a halide or tosylate.

Recent methodologies have focused on the direct thiocyanation of allylic alcohols using a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), promoted by an acid or an oxidizing agent. researchgate.netrsc.org For the synthesis of the target compound, this would involve using 2-bromoallyl alcohol as the starting material.

Acid-Promoted Method: Trifluoroacetic acid (TFA) has been shown to be an effective promoter for the reaction between allylic alcohols and NH₄SCN, proceeding under metal- and oxidant-free conditions. researchgate.net

Oxidative Method: A practical synthesis of allylic thiocyanates from allylic alcohols has been developed using potassium persulfate (K₂S₂O₈) as an oxidant and NH₄SCN as the thiocyanate source. rsc.orgresearchgate.net This transition-metal-free method is noted for its mild reaction conditions and operational simplicity. rsc.org

| Substrate | Thiocyanate Source | Promoter/Oxidant | Conditions | Product | Reference |

| Allylic Alcohol | NH₄SCN | Trifluoroacetic Acid (TFA) | Metal- and oxidant-free | Allylic Thiocyanate | researchgate.net |

| Allylic Alcohol | NH₄SCN | K₂S₂O₈ | Mild, transition-metal-free | Allylic Thiocyanate | rsc.org |

| Alcohol | NH₄SCN | Ph₃P/DEAD | Mild, selective | Thiocyanate | organic-chemistry.org |

The mechanisms underpinning thiocyanation reactions are diverse and depend on the chosen synthetic route.

Nucleophilic Substitution: For the reaction of 2-bromoallyl halides with thiocyanate salts, the predominant mechanism is the SN2 pathway. This involves a backside attack by the sulfur atom of the thiocyanate ion on the carbon atom bearing the leaving group, proceeding through a single transition state. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Radical Mechanisms: In the oxidative thiocyanation of allylic alcohols with K₂S₂O₈ and NH₄SCN, experimental evidence points towards a radical process. rsc.org The proposed mechanism involves the oxidation of the thiocyanate anion by the persulfate to generate a thiocyanyl radical (•SCN). This radical then participates in a reaction cascade with the allylic alcohol to form the final allylic thiocyanate product. The involvement of radical intermediates is a common feature in many modern C-S bond-forming reactions. researchgate.net

Introduction of the Bromine Moiety

The synthesis of this compound requires the presence of a bromine atom on the second carbon of the allyl group. This can be achieved by using a starting material that already contains this feature or by performing a bromination reaction on an allyl substrate.

The bromination of allylic systems is a key transformation in organic synthesis. The most common method for introducing a bromine atom at the allylic position (the carbon atom adjacent to the double bond) is through the use of N-bromosuccinimide (NBS). libretexts.orgchadsprep.comyoutube.com

The reaction with NBS proceeds via a free-radical chain mechanism. chemistrysteps.comlibretexts.org It is initiated by light or a radical initiator, which generates a small amount of bromine radicals. A bromine radical then abstracts an allylic hydrogen, which is favorable due to the resonance stabilization of the resulting allylic radical. libretexts.orgpressbooks.pub This allylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to form the allylic bromide product and a new bromine radical, propagating the chain. chadsprep.comyoutube.com

Mechanism of Allylic Bromination with NBS:

Initiation: Formation of a bromine radical.

Propagation Step 1: Abstraction of an allylic hydrogen by a bromine radical to form an allyl radical and HBr.

Propagation Step 2: The allyl radical reacts with Br₂ to form the allyl bromide and a new bromine radical.

It is crucial to note that this standard allylic bromination places the bromine on the carbon adjacent to the double bond (C1 or C3 of the allyl system). For an unsymmetrical allyl radical, a mixture of constitutional isomers can be formed due to resonance. chemistrysteps.commasterorganicchemistry.com However, to synthesize Thiocyanic acid, 2 -bromoallyl ester, a vinylic bromide is needed, where the bromine is directly attached to one of the double-bonded carbons. Standard NBS bromination does not achieve this. Therefore, the most effective strategy is to begin with a substrate that already contains the 2-bromoallyl moiety, such as 2,3-dibromoprop-1-ene, and then perform the thiocyanation reaction as described in section 2.1.1.

Protocols that achieve both halogenation and thiocyanation in a single step are of great interest due to their efficiency. Such reactions, often termed "difunctionalization," typically involve the addition of both a halogen and a thiocyanate group across a double or triple bond.

While methods exist for the thiocyanation of alkenes that also introduce another functional group, researchgate.net a one-pot synthesis of this compound from a simple precursor like allene (B1206475) or propyne (B1212725) is not a commonly cited, direct route. Such a transformation would require the highly specific addition of bromine to the central carbon and the thiocyanate group to a terminal carbon, a challenging regiochemical outcome to control. Most concurrent protocols involving alkenes, a bromine source, and a thiocyanate source result in the 1,2-addition of bromine and thiocyanate across the double bond, which would not yield the desired 2-bromoallyl structure. Therefore, for this specific target, a stepwise approach involving the synthesis of a 2-bromoallyl precursor followed by nucleophilic thiocyanation remains the more established and reliable synthetic strategy.

General Synthetic Routes for Related Allylic Thiocyanate Esters

The synthesis of allylic thiocyanate esters is typically achieved through the reaction of an allylic halide with an alkali metal thiocyanate, such as sodium or potassium thiocyanate. This reaction is a classical example of a nucleophilic substitution, where the thiocyanate ion (SCN⁻) acts as the nucleophile, displacing the halide from the allylic substrate. The ambident nature of the thiocyanate ion can sometimes lead to the formation of the isomeric isothiocyanate (R-NCS) as a byproduct. The regioselectivity and the ratio of thiocyanate to isothiocyanate products are influenced by factors such as the solvent, temperature, and the nature of the leaving group and the substrate.

Synthesis of Thiocyanic Acid, 2-Propenyl Ester (Allyl Thiocyanate)

The synthesis of allyl thiocyanate is a well-documented process that exemplifies the general route for preparing allylic thiocyanates. A common method involves the reaction of allyl bromide with sodium thiocyanate in a suitable solvent, such as ethanol, often with heating. wikipedia.org The reaction proceeds via an SN2 mechanism, where the thiocyanate ion attacks the carbon atom bearing the bromine, leading to the formation of allyl thiocyanate and sodium bromide.

Another approach involves the reaction of allyl chloride with sodium thiosulfate (B1220275) to form the Bunte salt (sodium S-allyl thiosulfate), which is then treated with sodium cyanide to yield allyl thiocyanate. wikipedia.org This two-step process can sometimes offer advantages in terms of purity and yield.

Reaction Scheme for the Synthesis of Allyl Thiocyanate from Allyl Bromide:

CH₂=CHCH₂Br + NaSCN → CH₂=CHCH₂SCN + NaBr

A study on the synthesis of allyl isothiocyanate, an isomer of allyl thiocyanate, suggests that the reaction of allyl chloride with a thiocyanate salt can be optimized by heating the reactants. google.com While the primary product in that study was the isothiocyanate, the initial formation of allyl thiocyanate is a key intermediate which can then isomerize. wikipedia.org This indicates that careful control of reaction conditions is crucial to favor the formation of the desired thiocyanate ester.

Synthesis of Thiocyanic Acid, 2-Propynyl Ester

Thiocyanic acid, 2-propynyl ester, also known as propargyl thiocyanate, is another related allylic thiocyanate. Its synthesis would be expected to follow a similar pathway to that of allyl thiocyanate, likely involving the reaction of propargyl bromide or propargyl chloride with a thiocyanate salt. The presence of the alkyne functionality in the propargyl group makes this compound a valuable precursor for further chemical transformations. nih.govmdpi.com While detailed synthetic procedures are not extensively described in the provided results, the general principles of nucleophilic substitution of propargyl halides are well-established. nih.govmdpi.com

The reaction of propargyl amine with thiophosgene (B130339) has been reported to yield the corresponding isothiocyanate, not the thiocyanate. researchgate.net This highlights the importance of selecting the appropriate starting materials and reagents to achieve the desired thiocyanate product.

Synthesis of Thiocyanic Acid, 2-Oxopropyl Ester

Thiocyanic acid, 2-oxopropyl ester, is an example of an α-ketothiocyanate. The synthesis of this class of compounds has been the subject of considerable research. chemrevlett.comijsrch.comresearchgate.net One common method for the preparation of α-ketothiocyanates is the reaction of α-haloketones with a thiocyanate salt. For instance, reacting 2-chloro- or 2-bromoacetone with potassium thiocyanate would be a direct route to Thiocyanic acid, 2-oxopropyl ester.

More advanced methods for the synthesis of α-thiocyanatoketones include the direct oxy-thiocyanation of alkenes. chemrevlett.com For example, the treatment of styrene (B11656) derivatives with ammonium thiocyanate in the presence of molecular oxygen can lead to the formation of α-thiocyanato ketones. chemrevlett.com Another approach involves the reaction of vinyl azides with a combination of potassium persulfate and potassium thiocyanate at room temperature. researchgate.net

A novel and efficient method for preparing α-ketothiocyanates utilizes lithium chloride as a catalyst in a suitable solvent, demonstrating high catalytic activity and affording high yields. ijsrch.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired allylic thiocyanate ester while minimizing the formation of the isomeric isothiocyanate. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the nature of the reactants.

For the synthesis of allylic thiocyanates from allylic bromides, conducting the reaction in an aqueous-organic solvent mixture, such as acetone/water, has been shown to be effective. researchgate.net For instance, the reaction of allylic bromides with sodium thiocyanate in a 3:1 v/v mixture of acetone and water at 25°C for one hour can provide good yields of the corresponding allylic thiocyanates. researchgate.net

The choice of the thiocyanating agent can also influence the outcome of the reaction. While sodium and potassium thiocyanate are commonly used, ammonium thiocyanate is also a viable reagent. chemrevlett.com The use of microwave irradiation has been reported to promote the nucleophilic substitution of alkyl halides with thiocyanates in aqueous media, offering a rapid and efficient method. organic-chemistry.org

For the synthesis of allyl isothiocyanate, a study highlighted that heating the allyl compound and the thiocyanate compound at 100-105°C for 3-5 hours can significantly improve the yield to over 75%. google.com Although the target was the isomer, this indicates that temperature is a critical parameter that can be optimized to drive the reaction to completion and potentially influence the product distribution between the thiocyanate and isothiocyanate.

The following table summarizes the reaction conditions for the synthesis of various allylic thiocyanates based on the literature.

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| Allylic Bromide | NaSCN | Acetone/H₂O (3:1) | 25°C | 1 h | Good |

| Allyl Chloride | NaSCN/KSCN | Not specified | 100-105°C | 3-5 h | >75% (for isothiocyanate) |

| α-Haloketone | KSCN | Not specified | Not specified | Not specified | High |

| Styrene Derivative | NH₄SCN, O₂ | Acetic Acid | Room Temp | Not specified | Moderate to Good |

| Vinyl Azide (B81097) | K₂S₂O₈, KSCN | Not specified | Room Temp | Not specified | Good |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Thiocyanate (B1210189) Group

The thiocyanate group (-SCN) in organic compounds can be displaced by nucleophiles. In the context of allylic thiocyanates, such as Thiocyanic acid, 2-bromoallyl ester, the thiocyanate group can act as a leaving group in nucleophilic substitution reactions. For instance, the displacement of the thiocyanate group by the azide (B81097) anion (N₃⁻) has been observed to occur under mild conditions, leading to the formation of allylic azides. This highlights the leaving-group ability of the thiocyanate moiety, particularly when attacked by nitrogen-centered nucleophiles researchgate.net.

The general mechanism for nucleophilic substitution can vary depending on the substrate and reaction conditions, proceeding through Sₙ1 or Sₙ2 pathways. For primary halogenoalkanes, the Sₙ2 mechanism is typical, involving a backside attack by the nucleophile chemguide.co.uk. Given the structure of 2-bromoallyl thiocyanate, it is plausible that it could undergo similar substitution patterns. The reactivity in these reactions is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate in the case of an Sₙ1 mechanism chemguide.co.uk.

It is important to note that in reactions involving ambident nucleophiles like the thiocyanate ion itself, competition between the sulfur and nitrogen atoms as the nucleophilic center can lead to the formation of both thiocyanates and isothiocyanates wikipedia.org. However, when the thiocyanate is part of the substrate, its displacement by other nucleophiles is a key reaction pathway.

| Reactant | Nucleophile | Product | Conditions |

|---|---|---|---|

| Allylic Thiocyanate | Azide anion (N₃⁻) | Allylic Azide | Aqueous medium, mild conditions researchgate.net |

| 2-Nitro-2-thiocyanatopropane | Nitronate anions, Phenylsulfinate, Azide, Thiolates | SRN1 substitution products | Dipolar aprotic solvents najah.edu |

Electrophilic Addition Reactions to the Allylic Double Bond

The carbon-carbon double bond in the 2-bromoallyl group of this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds lasalle.edulibretexts.org.

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across a double bond is a classic example of an electrophilic addition reaction. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion lasalle.edu. In the case of this compound, halogenation would lead to the formation of a dihalo-substituted propyl thiocyanate. For instance, the reaction with bromine would yield Thiocyanic acid, 2,3-dibromoallyl ester nih.gov.

The regioselectivity of this reaction is generally straightforward, with one halogen atom adding to each carbon of the original double bond.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to an alkene is another common electrophilic addition reaction. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate libretexts.org.

For this compound, the addition of a hydrogen halide would result in the formation of a halo-substituted propyl thiocyanate. The regioselectivity would depend on the stability of the resulting carbocation intermediate. The presence of the bromine atom on the double bond can influence the electron density and the stability of the carbocation, thus affecting the outcome of the reaction.

| Reaction Type | Reagent | Key Intermediate | Stereochemistry/Regioselectivity |

|---|---|---|---|

| Halogenation | Br₂, Cl₂ | Cyclic halonium ion | Anti-addition lasalle.edu |

| Hydrohalogenation | HCl, HBr, HI | Carbocation | Markovnikov addition libretexts.org |

Rearrangement Chemistry of Thiocyanate Esters

Organic thiocyanates can undergo rearrangement reactions, most notably isomerization to their more stable isothiocyanate counterparts. Allylic systems, in particular, are prone to rearrangements where the double bond shifts its position.

A well-documented reaction of organic thiocyanates is their isomerization to isothiocyanates (R-N=C=S) wikipedia.org. This rearrangement is particularly facile for allylic thiocyanates, where the equilibrium often favors the isothiocyanate isomer wikipedia.orgwikipedia.org. The isomerization can be thermally or catalytically induced google.com. The conversion of allyl thiocyanate to allyl isothiocyanate is a classic example of this type of rearrangement wikipedia.orgwikipedia.org. It is therefore highly probable that this compound can rearrange to form 2-bromoallyl isothiocyanate. This type of isomerization is believed to proceed through a wikipedia.orgwikipedia.org-sigmatropic rearrangement for certain unsaturated thiocyanates researchgate.net.

Hydrolytic and Solvolytic Transformations of Ester Linkages

The ester linkage in this compound, specifically the S-C bond of the thiocyanate group, is susceptible to hydrolytic and solvolytic cleavage under various conditions.

Hydrolysis:

In alkaline media, the hydrolysis of related allyl isothiocyanates has been shown to proceed via direct nucleophilic attack of a hydroxide (B78521) ion. rsc.org A similar mechanism can be posited for this compound, leading to the formation of an unstable intermediate that would subsequently react to form various products. Enzymatic hydrolysis of thiocyanates, as seen with thiocyanate hydrolase, typically yields carbonyl sulfide (B99878) and ammonia, though this is a biological process and not a standard chemical hydrolysis. ebi.ac.uk

Solvolysis:

Solvolysis reactions, where the solvent acts as the nucleophile, are also plausible, particularly with protic solvents like alcohols. ias.ac.in The allylic nature of the carbon attached to the sulfur atom could facilitate an S(_N)1-type mechanism, involving the departure of the thiocyanate anion and formation of a 2-bromoallyl carbocation. This cation would then be captured by the solvent. The stability of this carbocation would be a key factor in the reaction's feasibility.

| Transformation | Conditions | Potential Products |

| Acidic Hydrolysis | Aqueous Acid | 2-bromoallyl thiocarbamate |

| Alkaline Hydrolysis | Aqueous Base | Products from nucleophilic attack |

| Solvolysis | Protic Solvents (e.g., ROH) | 2-bromoallyl ether, HSCN |

Reactions with Reducing Agents

The presence of multiple reducible functional groups—the thiocyanate, the carbon-bromine bond, and the carbon-carbon double bond—suggests that the reaction of this compound with reducing agents will be highly dependent on the reagent's strength and the reaction conditions, a concept known as chemoselectivity. studysmarter.co.ukslideshare.netlibretexts.orgstackexchange.com

With Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄):

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups. ic.ac.uk It is known to reduce organic thiocyanates to the corresponding thiols. google.com Additionally, LiAlH₄ can reduce vinyl halides to the corresponding alkanes. cdnsciencepub.comacs.orgresearchgate.netacs.org Therefore, the reaction of this compound with LiAlH₄ is expected to be non-selective, potentially leading to the reduction of both the thiocyanate group to a thiol and the carbon-bromine bond. The carbon-carbon double bond in an allylic system is generally not reduced by LiAlH₄ unless it is conjugated with a carbonyl group.

With Milder Reducing Agents (e.g., Sodium Borohydride (B1222165) - NaBH₄):

Sodium borohydride is a more selective reducing agent and is generally not strong enough to reduce esters or alkyl halides under normal conditions. However, the reactivity of vinyl bromides towards NaBH₄ can be enhanced under certain conditions. Given the milder nature of NaBH₄, it is possible that it would selectively reduce one functional group over the other, or not react at all under standard conditions.

| Reducing Agent | Potential Reaction Sites | Expected Major Products |

| Lithium Aluminum Hydride (LiAlH₄) | Thiocyanate, C-Br bond | 2-propenethiol, Propane-1-thiol |

| Sodium Borohydride (NaBH₄) | Less reactive, potential for chemoselectivity | Likely no reaction or slow reduction |

Reactions with Oxidizing Agents

The oxidation of this compound can occur at either the sulfur atom of the thiocyanate group or the carbon-carbon double bond of the allyl moiety. The outcome of the reaction will depend on the nature of the oxidizing agent.

With Hydrogen Peroxide (H₂O₂):

Hydrogen peroxide is a common oxidant for organosulfur compounds. mdpi.comproquest.comnih.govnih.gov The oxidation of organic sulfides with H₂O₂ typically proceeds in a stepwise manner, first to the sulfoxide (B87167) and then to the sulfone. proquest.com A similar pathway can be anticipated for this compound, leading to the formation of the corresponding S-oxide and S,S-dioxide derivatives. The reaction is often catalyzed by acids or metal complexes.

With Peroxy Acids (e.g., m-Chloroperoxybenzoic acid - m-CPBA):

m-CPBA is a versatile oxidizing agent known for both the oxidation of sulfur compounds and the epoxidation of alkenes. masterorganicchemistry.comleah4sci.com The reaction of m-CPBA with organic thiocyanates can lead to the formation of sulfonyl cyanides. The double bond of the allyl group is also susceptible to epoxidation by m-CPBA. leah4sci.com The presence of the electron-withdrawing bromine atom on the double bond makes it electron-deficient, which generally slows down the rate of electrophilic epoxidation. ic.ac.uk However, epoxidation of electron-deficient alkenes with m-CPBA is still possible, often requiring more forcing conditions. youtube.com Therefore, a mixture of products resulting from oxidation at the sulfur atom and/or the double bond could be expected.

| Oxidizing Agent | Potential Reaction Sites | Potential Products |

| Hydrogen Peroxide (H₂O₂) | Sulfur atom | 2-bromoallyl-S-oxido-thiocyanate, 2-bromoallyl-S,S-dioxido-thiocyanate |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfur atom, C=C bond | 2-bromoallyl-sulfonyl cyanide, (2-bromooxiran-2-yl)methyl thiocyanate |

Cycloaddition and Cyclization Reactions

The allyl system in this compound provides a platform for various cycloaddition and cyclization reactions.

Cycloaddition Reactions:

The carbon-carbon double bond of the allyl group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with 1,3-dipoles are a common reaction for alkenes, leading to the formation of five-membered heterocyclic rings. uchicago.edunih.govchemrxiv.orgchemrxiv.orgrsc.org The electronic nature of the double bond, influenced by the adjacent bromine atom, would affect its reactivity as a dipolarophile. Similarly, [4+2] cycloadditions (Diels-Alder reactions) are also a possibility if a suitable diene is present, though the electron-deficient nature of the alkene might require high temperatures or Lewis acid catalysis.

Cyclization Reactions:

Intramolecular cyclization is a potential pathway for this compound, given the proximity of the reactive functional groups. Radical cyclization, initiated by the homolytic cleavage of the C-Br bond, could lead to the formation of cyclic products. Such radical cyclizations of bromoallyl ethers are known to occur. researchgate.netresearchgate.net Additionally, under certain conditions, the thiocyanate group could potentially act as a nucleophile in an intramolecular substitution reaction, although this is less common.

| Reaction Type | Reactant/Condition | Potential Product Class |

| [3+2] Cycloaddition | 1,3-Dipoles | Five-membered heterocycles |

| [4+2] Cycloaddition | Dienes | Six-membered carbocycles |

| Intramolecular Radical Cyclization | Radical Initiator | Cyclic sulfur-containing compounds |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a primary method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For Thiocyanic acid, 2-bromoallyl ester, the spectrum is expected to be dominated by absorptions arising from the thiocyanate (B1210189) (-SCN) and the 2-bromoallyl moieties.

The thiocyanate group has two principal stretching vibrations: the asymmetric stretch of the -C≡N triple bond and the symmetric stretch of the C-S bond. The C≡N stretch is particularly characteristic, appearing as a strong, sharp band in the IR spectrum, typically in the range of 2170-2140 cm⁻¹. nih.govnih.gov The exact frequency can be sensitive to the electronic environment. nih.gov The C-S stretch is expected to produce a weaker absorption in the range of 750-600 cm⁻¹. actachemscand.orgresearchgate.net

The 2-bromoallyl group contributes several characteristic bands. The C=C double bond stretch is anticipated in the 1650-1630 cm⁻¹ region. libretexts.org The vinyl C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group typically appears just below 3000 cm⁻¹. Additionally, out-of-plane C-H bending vibrations for the terminal alkene (=CH₂) are expected in the 1000-800 cm⁻¹ range, which can be useful for confirming the substitution pattern. libretexts.org The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Vinyl (=C-H) | Stretching | 3100 - 3020 | Medium |

| Methylene (-CH₂-) | Stretching | 2950 - 2850 | Medium |

| Thiocyanate (-C≡N) | Stretching | 2170 - 2140 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1650 - 1630 | Medium to Weak |

| Methylene (-CH₂-) | Scissoring | ~1440 | Medium |

| Vinyl (=C-H) | Out-of-plane Bending | 1000 - 800 | Strong |

| Thioether (C-S) | Stretching | 750 - 600 | Weak to Medium |

| Bromoalkane (C-Br) | Stretching | 700 - 500 | Medium to Strong |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is predicted to show three distinct signals corresponding to the three unique proton environments.

A signal for the two protons of the methylene group (-CH₂SCN). These protons are adjacent to the thiocyanate group and the sp² carbon, and their signal is expected to appear as a singlet in the range of 3.5-4.0 ppm.

Two signals for the geminal vinyl protons (=CH₂). These protons are inequivalent due to their geometric relationship with the bromine atom on the adjacent carbon. They are expected to appear as two distinct signals (likely doublets or narrow multiplets) in the vinylic region, typically between 5.5 and 6.0 ppm.

¹³C NMR: The ¹³C NMR spectrum is expected to display four signals, one for each of the four carbon atoms in the molecule.

The carbon of the thiocyanate group (-SCN) is expected to have a chemical shift in the range of 110-115 ppm.

The methylene carbon (-CH₂-) attached to the sulfur atom would likely appear in the 30-40 ppm range.

The two sp² carbons of the double bond would have distinct chemical shifts. The terminal vinyl carbon (=CH₂) is expected around 120-130 ppm, while the carbon bearing the bromine atom (-C(Br)=) would be shifted further downfield, likely in the 130-140 ppm range.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂SCN | 3.5 - 4.0 | Singlet (s) | 2H |

| =CH₂ (proton A) | 5.5 - 6.0 | Doublet (d) or Multiplet (m) | 1H |

| =CH₂ (proton B) | 5.5 - 6.0 | Doublet (d) or Multiplet (m) | 1H |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -SCN | 110 - 115 |

| -CH₂- | 30 - 40 |

| =CH₂ | 120 - 130 |

| =C(Br)- | 130 - 140 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The monoisotopic mass of this compound (C₄H₄BrNS) is 176.92477 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental formula through a highly accurate mass measurement. In electron ionization (EI) MS, the molecular ion peak ([M]⁺) would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 177 and 179).

Common fragmentation pathways would likely involve the cleavage of the C-S, C-Br, or C-C bonds. Key fragment ions could include:

Loss of a bromine radical: [M-Br]⁺

Loss of the thiocyanate radical: [M-SCN]⁺, leading to the 2-bromoallyl cation.

Cleavage of the C-S bond to form the thiocyanate ion [SCN]⁻ or radical and the C₄H₄Br⁺ fragment.

Predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 177.93205 |

| [M+Na]⁺ | 199.91399 |

| [M+NH₄]⁺ | 194.95859 |

| [M-H]⁻ | 175.91749 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by chromophores within a molecule, which corresponds to electronic transitions. In this compound, the primary chromophores are the C=C double bond and the thiocyanate group.

The C=C bond typically exhibits a π → π* transition, which for an isolated double bond, usually occurs in the far UV region below 200 nm. The thiocyanate group also has electronic transitions, including n → π* and π → π* transitions. The combination of these chromophores is expected to result in absorption maxima in the ultraviolet range, likely between 200 and 250 nm. The presence of the sulfur and bromine atoms, with their non-bonding electrons, may lead to n → σ* transitions and could slightly shift the absorption bands.

Advanced Spectroscopic Techniques for Conformation and Stereochemistry

While 1D NMR provides the basic carbon-hydrogen framework, advanced spectroscopic techniques can offer deeper insights into the connectivity and spatial arrangement of the atoms.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the connectivity between protons, although in this simple molecule, its utility would be to confirm the absence of coupling between the methylene and vinyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable for definitively assigning the ¹H and ¹³C signals by correlating protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC).

Computational Chemistry: In the absence of single-crystal X-ray diffraction data, computational methods like Density Functional Theory (DFT) can be employed to predict the molecule's low-energy conformations. mdpi.comrsc.org By calculating the rotational energy barrier around the C-S and C-C single bonds, the most stable conformers can be identified. These computational models can also be used to predict vibrational and NMR spectra, which can then be compared with experimental data to confirm the structural assignment.

Studies of Thiocyanic Acid Ester Derivatives and Analogues

Structure-Reactivity Relationship Investigations Across Thiocyanic Acid Esters

The structure of a thiocyanic acid ester dictates its chemical behavior. The thiocyanate (B1210189) group (-SCN) is a pseudohalogen, and its reactivity is influenced by the electronic and steric properties of the attached organic group.

Key structural features affecting reactivity include:

The nature of the R group: Whether the group is alkyl, aryl, vinyl, or allyl determines the stability of potential intermediates in reactions. For instance, allylic thiocyanates can undergo rearrangement reactions. acs.org

Substitution on the R group: Electron-withdrawing or electron-donating groups near the thiocyanate moiety can alter the electrophilicity of the carbon atom in the SCN group and the nucleophilicity of the nitrogen atom.

Bond Fission: Reactions can involve the cleavage of the R-S bond or the S-CN bond, depending on the specific reagents and conditions employed. scribd.com

The SCN group typically exhibits an electron-withdrawing effect on adjacent double bonds, a factor that plays a significant role in the reactivity of unsaturated esters like 2-bromoallyl thiocyanate. scribd.com

Table 7.1.1: Influence of R Group on Reactivity of Thiocyanate Esters (R-SCN)

| R Group Type | General Reactivity Characteristics | Example Compound |

|---|---|---|

| Alkyl | Undergo nucleophilic substitution; can isomerize to more stable isothiocyanates at high temperatures. acs.orgresearchgate.net | Methyl thiocyanate nist.govchemeo.com |

| Aryl | Generally more stable than alkyl thiocyanates; used in the synthesis of other compounds like activated esters and thioethers. acs.orgacs.orgnih.gov | Phenyl thiocyanate |

| Allylic | Prone to wikipedia.orgwikipedia.org-sigmatropic rearrangement (isomerization) to form isothiocyanates, often under milder conditions than alkyl esters. acs.orgresearchgate.net | Allyl thiocyanate chemeo.com |

| Vinylic | The SCN group's electron-withdrawing nature influences the reactivity of the C=C double bond. scribd.com | 2-bromoprop-2-enyl thiocyanate uni.lu |

Comparative Analysis of Isomeric Bromoallyl Thiocyanates (e.g., 2-bromoallyl vs. 3-bromoallyl ester)

The position of the bromine atom on the allyl group creates isomers with distinct chemical properties. A comparison between Thiocyanic acid, 2-bromoallyl ester and its isomer, Thiocyanic acid, 3-bromoallyl ester, highlights the structural nuances that govern reactivity.

In the 2-bromoallyl isomer, the bromine is attached to a vinylic carbon (part of the C=C double bond), whereas in the 3-bromoallyl isomer, it is on an allylic carbon. This difference is critical, as vinylic halides are generally less reactive in nucleophilic substitution reactions than allylic halides. wikipedia.org

Table 7.2.1: Comparison of Properties for Bromoallyl Thiocyanate Isomers

| Property | This compound | Thiocyanic acid, 3-bromoallyl ester | Source |

|---|---|---|---|

| Molecular Formula | C4H4BrNS | C4H4BrNS | uni.luuni.lu |

| Monoisotopic Mass | 176.92477 Da | 176.92477 Da | uni.luuni.lu |

| Structure | C=C(Br)CSC#N | BrC/C=C/SC#N | uni.luuni.lu |

| Predicted XlogP | 2.1 | 1.9 | uni.luuni.lu |

| InChIKey | OJJNOLPRJFBIHN-UHFFFAOYSA-N | FKXFKGRLGSKMOZ-OWOJBTEDSA-N | uni.luuni.lu |

The differing positions of the bromine atom would predictably lead to different reaction pathways. The 3-bromo isomer, with its more labile allylic bromine, would be more susceptible to substitution at that position, while the 2-bromo isomer's reactivity would be more centered on the thiocyanate group or the double bond itself.

Research on Substituted Allylic Thiocyanate Esters

Research has shown that adding substituents to the allylic framework can significantly modify the molecule's properties. Studies on aryl-substituted allylic thiocyanates, for example, have demonstrated that these modifications can impart potent biological activity.

In one study, a series of allylic thiocyanates with different substituents on an aryl ring were synthesized and screened for antimicrobial activity. nih.gov The results indicated that the nature of the substituent played a crucial role in the compound's effectiveness.

Table 7.3.1: Activity of Aryl-Substituted Allylic Thiocyanates

| Aryl Substituent | Observed Antimicrobial Activity |

|---|---|

| Toluoyl | Moderate |

| Naphthyl | Moderate |

| Fluorophenyl | Moderate |

| Bromo/Chloro | Significant to High |

Data sourced from a study on the antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. nih.gov

These findings underscore that the electronic properties of the substituent directly impact the bioactivity of the allylic thiocyanate molecule. The presence of a second chlorine atom on the aromatic ring was found to further enhance the potency. nih.gov

Exploration of Different Halogenated Analogues (e.g., chloroallyl, fluoroallyl esters)

The identity of the halogen atom in halogenated analogues is a key determinant of the compound's reactivity and biological profile. Research comparing bromo-, chloro-, and fluoro-substituted allylic thiocyanates has provided insights into these structure-activity relationships.

Studies have found that chloro- and bromo-substituted analogues often exhibit strong biological effects. nih.gov In a screening of antimicrobial agents, three chloro-substituted thiocyanates were found to be highly active, with zones of inhibition comparable to or greater than the positive control, Imipenem. nih.gov Similarly, two bromo-substituted analogues were also identified as highly active against Mycobacterium tuberculosis. nih.gov This suggests that the type of halogen significantly tunes the molecule's biological efficacy.

Investigations into Alkyl and Aryl Thiocyanate Esters

To understand the unique chemistry of allylic thiocyanates, it is useful to compare them with their simpler alkyl and aryl counterparts.

Alkyl thiocyanates , such as methyl thiocyanate and ethyl thiocyanate, are foundational compounds in this class. nist.govnih.gov They are primarily studied for their role in nucleophilic substitution reactions and their thermal isomerization to the more thermodynamically stable alkyl isothiocyanates. acs.orgresearchgate.net

Aryl thiocyanates are generally more stable than their alkyl counterparts. They serve as important intermediates in organic synthesis. researchgate.net For example, they can be used as reagents for preparing activated esters from carboxylic acids and for synthesizing aryl thioethers. acs.orgacs.org Recent research has also explored their use as an organic source of the cyanide group in transition-metal-free reactions. chemrxiv.org The synthesis of aryl thiocyanates can be achieved through various methods, including the cross-coupling of arylboronic acids with a thiocyanate salt. nih.govorganic-chemistry.org

Table 7.5.1: Comparative Features of Thiocyanate Ester Classes

| Feature | Alkyl Thiocyanates | Aryl Thiocyanates | Allylic Thiocyanates |

|---|---|---|---|

| Primary Reaction | Nucleophilic Substitution | C-S bond formation/cleavage | Isomerization/Rearrangement acs.orgresearchgate.net |

| Stability | Less stable; prone to isomerization. acs.org | Generally stable. | Less stable; prone to isomerization. acs.org |

| Key Synthetic Use | As alkylating agents. researchgate.net | Reagents for thioether and ester synthesis. acs.orgacs.org | Precursors to isothiocyanates. researchgate.netwikipedia.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for thiocyanic acid, 2-bromoallyl ester, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-bromoallyl bromide and thiocyanate salts (e.g., NaSCN or KSCN). Key variables include solvent polarity (e.g., acetone vs. DMF), temperature (40–80°C), and catalyst use (e.g., phase-transfer catalysts). Yield optimization requires factorial design experiments to test interactions between variables like reaction time and stoichiometry . Purification may employ membrane separation technologies to isolate the ester from byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the bromoallyl and thiocyanate moieties via chemical shifts (e.g., SCN resonance at ~110 ppm in C NMR).

- IR : Strong absorption bands near 2150 cm confirm the -SCN group.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity .

Advanced Research Questions

Q. How does the electron-withdrawing bromoallyl group influence the reactivity of the thiocyanate moiety in nucleophilic substitution reactions?

- Methodological Answer : The bromoallyl group enhances electrophilicity at the thiocyanate sulfur, accelerating nucleophilic attacks (e.g., by amines or thiols). Mechanistic studies involve kinetic experiments under varying pH and temperature, coupled with DFT calculations to map transition states. Competitive reactions with control compounds (e.g., non-brominated analogs) isolate the substituent’s electronic effects .

Q. What strategies can resolve discrepancies in reported thermodynamic data (e.g., ΔfH°) for thiocyanic acid esters, including the 2-bromoallyl derivative?

- Methodological Answer : Contradictions in thermodynamic values arise from differences in experimental setups (e.g., calorimetry vs. computational estimates). A meta-analysis of published data should standardize measurement conditions (e.g., solvent, purity). Cross-validation using NIST-referenced methods (e.g., bomb calorimetry) and Gaussian-4 computational models reduces systematic errors .

Q. How can computational chemistry predict the stability of this compound under varying environmental conditions (e.g., humidity, UV exposure)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) under simulated humidity.

- DFT : Calculate bond dissociation energies (BDEs) for the S-C≡N and C-Br bonds to assess photolytic stability.

- QSAR Models : Corrogate experimental stability data with molecular descriptors (e.g., LogP, polar surface area) to predict shelf-life .

Q. What experimental frameworks are suitable for studying the ester’s potential as a precursor in heterocyclic synthesis (e.g., thiazoles or isothiocyanates)?

- Methodological Answer : Design multi-step reactions with controlled thiocyanate transfer. For example:

- Cyclization Reactions : React the ester with α-halo ketones under basic conditions to form thiazoles. Monitor intermediates via in-situ FTIR.

- Theoretical Grounding : Align experiments with frontier molecular orbital (FMO) theory to predict regioselectivity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the ester’s toxicity profile?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell lines vs. in vivo models). A tiered approach is recommended:

In vitro : Standardize cytotoxicity assays (e.g., MTT) across multiple cell types.

QSAR Validation : Compare toxicity predictions with structural analogs (e.g., phenyl thiocyanate esters) .

Meta-Analysis : Apply Cochrane review principles to weigh evidence quality .

Theoretical and Methodological Integration

Q. How can researchers integrate this compound into broader frameworks of sulfur chemistry or organobromine reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.